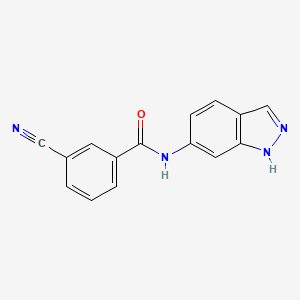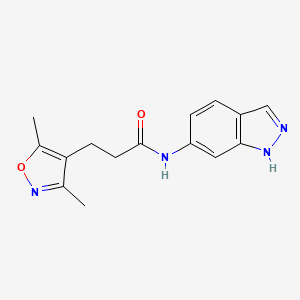
3-cyano-N-(1H-indazol-6-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyano-N-(1H-indazol-6-yl)benzamide is a heterocyclic compound that contains both an indazole and a benzamide moiety. Indazole derivatives are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties . This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions. Transition metal-catalyzed reactions, such as those involving copper or palladium, are often employed to improve yields and reduce byproducts .
化学反応の分析
Types of Reactions
3-cyano-N-(1H-indazol-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the indazole or benzamide rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of functionalized indazole and benzamide compounds.
科学的研究の応用
3-cyano-N-(1H-indazol-6-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-cyano-N-(1H-indazol-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety can bind to active sites on enzymes, inhibiting their activity. This can disrupt cellular processes and lead to therapeutic effects, such as the inhibition of cancer cell growth or the reduction of inflammation .
類似化合物との比較
Similar Compounds
3-cyano-N-(1-methyl-1H-indazol-6-yl)benzamide: Similar structure but with a methyl group on the indazole ring.
N-(1H-indazol-6-yl)benzamide: Lacks the cyano group, which may affect its biological activity.
3-cyano-N-(1H-indazol-5-yl)benzamide: Similar but with the cyano group on a different position of the indazole ring.
Uniqueness
3-cyano-N-(1H-indazol-6-yl)benzamide is unique due to the specific positioning of its functional groups, which can influence its binding affinity and selectivity for molecular targets. This makes it a valuable compound for drug development and other scientific research applications .
特性
IUPAC Name |
3-cyano-N-(1H-indazol-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O/c16-8-10-2-1-3-11(6-10)15(20)18-13-5-4-12-9-17-19-14(12)7-13/h1-7,9H,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFSQXIWCGLALE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)C=NN3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(1H-pyrazol-3-yl)phenyl]cyclobutanecarboxamide](/img/structure/B6577102.png)
![2-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577110.png)
![2,5-dimethyl-N-[4-(1H-pyrazol-3-yl)phenyl]furan-3-carboxamide](/img/structure/B6577119.png)
![1-methyl-6-oxo-N-[4-(1H-pyrazol-3-yl)phenyl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6577124.png)
![2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B6577129.png)
![N-[2-(4-fluorophenoxy)ethyl]-5-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B6577130.png)
![N-[2-(4-fluorophenoxy)ethyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B6577138.png)
![2-(1,2-benzoxazol-3-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B6577145.png)
![N-[2-(4-fluorophenoxy)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B6577153.png)
![3-[1-(furan-3-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6577161.png)
![6-fluoro-3-[(pyridin-3-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6577176.png)
![N-[(2-methoxyphenyl)methyl]-2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide](/img/structure/B6577177.png)


